2-(4-Isopropylphenoxy)aniline
Description
2-(4-Isopropylphenoxy)aniline is an aromatic amine derivative characterized by a central aniline group (NH₂-substituted benzene) linked via an ether bridge to a 4-isopropylphenyl group. Its molecular formula is C₁₅H₁₇NO, with a molecular weight of 227.30 g/mol. The compound’s structure combines the reactivity of aniline with the steric and electronic effects of the isopropylphenoxy substituent, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Key identifiers include:
- IUPAC Name: 2-[(4-Propan-2-ylphenoxy)]aniline
The compound’s synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling, where 4-isopropylphenol reacts with a halogenated aniline derivative.
Properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11(2)12-7-9-13(10-8-12)17-15-6-4-3-5-14(15)16/h3-11H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLGUIZJNDRKKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Isopropylphenoxy)aniline can be achieved through various synthetic routes. One common method involves the reaction of 4-isopropylphenol with aniline in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often using palladium-catalyzed coupling reactions such as the Suzuki–Miyaura coupling . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
2-(4-Isopropylphenoxy)aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline nitrogen, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
2-(4-Isopropylphenoxy)aniline has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Isopropylphenoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 2-(4-isopropylphenoxy)aniline vary in substituents, linker chains, and electronic properties. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: Electron-Donating Groups: Compounds like this compound and its methylated derivatives (e.g., 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline) exhibit enhanced stability for electrophilic substitutions due to alkyl groups . Electron-Withdrawing Groups: The heptafluoroisopropyl group in 2-Methyl-4-heptafluoroisopropylaniline increases electrophilicity, making it suitable for high-performance polymers .
Analytical Characterization: Related compounds (e.g., Despropionyl 4-Methoxyfentanyl) were analyzed via GC-MS, FTIR-ATR, and HPLC-TOF, methods applicable to verifying the purity and structure of this compound derivatives .
Commercial Availability: Derivatives like N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine are sold at $284/500 mg, indicating their niche but high-value applications .
Biological Activity
2-(4-Isopropylphenoxy)aniline is an organic compound characterized by its unique molecular structure, which includes a phenoxy group attached to an aniline structure with an isopropyl substituent at the para position of the phenyl ring. Its molecular formula is with a molecular weight of 227.30 g/mol. This compound exhibits potential biological activities due to its aromatic nature and the presence of ether and amine functional groups.
Potential Applications
While direct studies on the biological activity of this compound are scarce, its structural analogs have been investigated for various pharmacological effects, including:
- Antimicrobial Activity : Compounds with similar structural features have shown potential antimicrobial properties.
- Anti-inflammatory Effects : Some derivatives are explored for their ability to inhibit inflammatory pathways.
- Cancer Therapy : Related compounds have been evaluated for their efficacy in targeting cancer cells.
Comparative Studies
A comparative analysis with structurally similar compounds reveals insights into the potential biological activity of this compound. The following table summarizes some key analogs and their notable features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Isopropylaniline | Contains an isopropyl group; simpler structure. | |
| 4-(2-Isopropylphenoxy)aniline | Similar phenoxy structure but different positioning. | |
| 3-Chloro-4-(2-isopropylphenoxy)aniline | Contains chlorine; alters reactivity and properties. |
Case Studies
- Antimalarial Activity : A study identified novel fatty acid biosynthesis inhibitors that share structural characteristics with compounds related to this compound. These inhibitors demonstrated effective action against multiple stages of malaria parasites, indicating a potential pathway for further exploration in similar compounds .
- Inflammation and Cancer Research : Research on diarylmethylisoxazole derivatives has shown promise in targeting inflammatory pathways and cancer cell growth. These studies highlight the importance of exploring structurally related compounds for their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
